

# Application Notes and Protocols for Ceralasertib Formate in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ceralasertib, also known by its research code AZD6738, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a key role in cell cycle checkpoints and the stabilization of replication forks.[1][2][3] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to high levels of replication stress and defects in other DDR pathways, such as ATM deficiency.[2] This dependency creates a therapeutic window for ATR inhibitors like Ceralasertib, which can lead to synthetic lethality in tumor cells while sparing normal tissues. Preclinical studies using xenograft mouse models are crucial for evaluating the in vivo efficacy and pharmacodynamics of Ceralasertib, both as a monotherapy and in combination with other anticancer agents.[1][4]

These application notes provide a detailed protocol for establishing and utilizing a xenograft mouse model to assess the antitumor activity of **Ceralasertib formate**. The included data and methodologies are synthesized from various preclinical studies to offer a comprehensive guide for researchers in oncology and drug development.

## **Signaling Pathway of Ceralasertib (ATR Inhibition)**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Ceralasertib Formate in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15293697#ceralasertib-formate-xenograft-mouse-model-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com